molecular formula C31H49NO6 B1263477 myxotyroside A

myxotyroside A

Cat. No.: B1263477
M. Wt: 531.7 g/mol
InChI Key: OEUGFCRAXXFNAR-SRUKPRNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myxotyroside A (ID: NPA015302) is a bacterial secondary metabolite first isolated from Myxococcus sp. strain 131 and characterized by Ohlendorf et al. in 2009 . Its molecular formula is C₃₂H₅₁NO₅, with a molecular weight of 529.76 Da and an accurate mass of 529.3767 Da. Structurally, this compound features a rhamnose sugar moiety linked to an unusual polyketide-derived aglycone via a β-glycosidic bond. Key structural attributes include a branched aliphatic chain and multiple hydroxyl groups, as evidenced by its SMILES notation: C[C@@H]1C(C(C(OC1OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)C)O)O .

The compound’s biosynthesis is hypothesized to involve hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways, common in Myxococcus species for producing bioactive molecules.

Properties

Molecular Formula

C31H49NO6

Molecular Weight

531.7 g/mol

IUPAC Name

(Z)-15-methyl-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide

InChI

InChI=1S/C31H49NO6/c1-23(2)15-13-11-9-7-5-4-6-8-10-12-14-16-27(33)32-22-21-25-17-19-26(20-18-25)38-31-30(36)29(35)28(34)24(3)37-31/h14,16-24,28-31,34-36H,4-13,15H2,1-3H3,(H,32,33)/b16-14-,22-21-/t24-,28-,29+,30+,31-/m0/s1

InChI Key

OEUGFCRAXXFNAR-SRUKPRNUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CNC(=O)C=CCCCCCCCCCCCC(C)C)O)O)O

Synonyms

myxotyroside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Myxotyroside A belongs to a class of bacterial glycosides with structural and functional parallels to other microbial rhamnosides. Below is a comparative analysis with two structurally related compounds: Myxotyroside B (a congener from the same study) and Amycolamycin (a rhamnoside from Amycolatopsis spp.).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Parameter This compound Myxotyroside B Amycolamycin
Source Organism Myxococcus sp. 131 Myxococcus sp. 131 Amycolatopsis spp.
Molecular Formula C₃₂H₅₁NO₅ C₃₃H₅₃NO₅ C₃₄H₅₅NO₈
Molecular Weight 529.76 Da 543.78 Da 629.82 Da
Key Structural Features β-rhamnose linkage, branched C15 aliphatic chain β-rhamnose linkage, linear C16 aliphatic chain α-rhamnose linkage, polycyclic aglycone
Biological Activity Antimicrobial (hypothesized) Reduced bioactivity vs. A Antifungal, cytotoxic
Analytical Data NMR: δ 5.21 (H-1'), MS: m/z 530.38 NMR: δ 5.18 (H-1'), MS: m/z 544.40 NMR: δ 4.98 (H-1'), MS: m/z 630.85

Key Findings:

Structural Divergence: this compound’s branched aliphatic chain distinguishes it from Myxotyroside B’s linear chain, likely influencing membrane interaction and antimicrobial potency . The α-rhamnose configuration in Amycolamycin contrasts with the β-linkage in Myxotyrosides, affecting solubility and target specificity .

Amycolamycin’s polycyclic aglycone correlates with broader bioactivity (e.g., cytotoxicity), absent in Myxotyrosides, highlighting the role of aglycone complexity in function .

Analytical Challenges :

  • Differentiation of these compounds relies on advanced techniques such as high-resolution mass spectrometry (HR-MS) and 2D-NMR , which resolve subtle mass shifts (e.g., +14 Da between Myxotyrosides A and B) and stereochemical variations .

Q & A

Q. What are the established methods for isolating and purifying myxotyroside A from natural sources?

this compound is typically isolated using chromatographic techniques such as reversed-phase HPLC or flash chromatography, followed by purification via size-exclusion chromatography. Key steps include:

  • Solvent extraction : Use methanol or dichloromethane for initial extraction from fungal/bacterial biomass.
  • Purity assessment : Validate purity (>95%) via LC-MS (liquid chromatography-mass spectrometry) and NMR (nuclear magnetic resonance) .
  • Reproducibility : Document solvent gradients, column specifications, and retention times to ensure replicability .

Q. How is the structural elucidation of this compound performed, and what spectroscopic data are critical?

Structural characterization relies on:

  • NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and connectivity.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C30H48O12) and fragmentation patterns.
  • X-ray crystallography : Optional for absolute configuration determination if crystals are obtainable .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Always include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50/EC50 values with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

  • Experimental variability : Differences in cell culture conditions (e.g., serum concentration, passage number) or compound solubility (use DMSO vs. aqueous buffers).
  • Data normalization : Normalize activity to cell viability controls to avoid false positives.
  • Meta-analysis : Compare raw datasets (if available) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Advanced methodologies include:

  • Omics approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Chemical proteomics : Use biotinylated this compound derivatives to pull down target proteins.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genes essential for compound activity .

Q. How can the biosynthetic pathway of this compound be investigated to enable engineered production?

Key steps involve:

  • Genome mining : Identify biosynthetic gene clusters (BGCs) in producer strains using antiSMASH or PRISM.
  • Heterologous expression : Clone BGCs into model hosts (e.g., Aspergillus nidulans) and monitor metabolite production via LC-HRMS.
  • Isotope labeling : Use <sup>13</sup>C-labeled precursors to trace pathway intermediates .

Q. What computational tools are suitable for predicting this compound’s structure-activity relationships (SAR)?

SAR studies leverage:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases).
  • QSAR models : Train machine learning algorithms on bioactivity data to predict modifications enhancing potency.
  • MD simulations : GROMACS for analyzing binding stability over time .

Methodological Considerations for Data Presentation

  • Reproducibility : Include raw spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters .
  • Statistical rigor : Report p-values, effect sizes, and power analyses for bioactivity studies. Use platforms like GraphPad Prism for standardization .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and provide IACUC protocol numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
myxotyroside A
Reactant of Route 2
myxotyroside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.